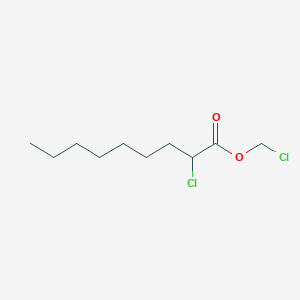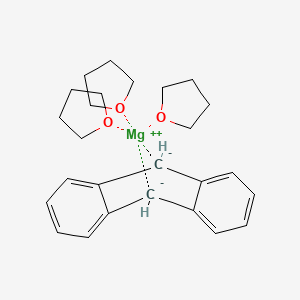
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane is an organomagnesium compound. It is derived from 9,10-dihydroanthracene, a hydrogen-donor compound, and is often used in various organic synthesis reactions. The compound is typically isolated as an adduct with tetrahydrofuran (oxolane), making it air- and water-sensitive.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane can be synthesized by heating a suspension of magnesium in a tetrahydrofuran solution of 9,10-dihydroanthracene . This reaction forms an orange solid that is sensitive to air and moisture. The magnesium center in the compound is five-coordinate, occupying a C2O3 ligand sphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the reaction of magnesium with 9,10-dihydroanthracene in the presence of tetrahydrofuran. This method is scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane undergoes various types of reactions, including:
Reduction: The compound can act as a reducing agent due to the presence of the magnesium center.
Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Electrophiles: The compound reacts with electrophiles such as ketones, carbon dioxide, organotin chlorides, and organoaluminium chlorides.
Reaction Conditions: These reactions typically occur under anhydrous conditions to prevent the decomposition of the compound.
Major Products Formed
Dihydroanthracene Derivatives: Reactions with electrophiles yield various dihydroanthracene derivatives.
Magnesium Hydride: Reaction with hydrogen releases anthracene and forms magnesium hydride.
Scientific Research Applications
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Industry: The compound is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to donate electrons and participate in reduction reactions. The magnesium center acts as a source of highly reactive magnesium, which facilitates various chemical transformations . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the reduction of electrophiles.
Comparison with Similar Compounds
Similar Compounds
Magnesium Anthracene: Similar to magnesium;9,10-dihydroanthracene-9,10-diide;oxolane, magnesium anthracene is an organomagnesium compound that is also isolated as an adduct with tetrahydrofuran.
9,10-Dihydroanthracene: This compound is a precursor to this compound and shares similar hydrogen-donor properties.
Uniqueness
This compound is unique due to its specific coordination environment and reactivity. The presence of the magnesium center and its coordination with tetrahydrofuran make it a versatile reagent in organic synthesis.
Properties
CAS No. |
86901-19-1 |
|---|---|
Molecular Formula |
C26H34MgO3 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
magnesium;9,10-dihydroanthracene-9,10-diide;oxolane |
InChI |
InChI=1S/C14H10.3C4H8O.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;3*1-2-4-5-3-1;/h1-10H;3*1-4H2;/q-2;;;;+2 |
InChI Key |
RMRCTPUHRJOPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.[CH-]1C2=CC=CC=C2[CH-]C3=CC=CC=C31.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


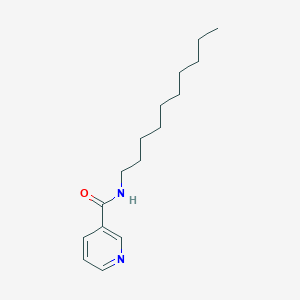
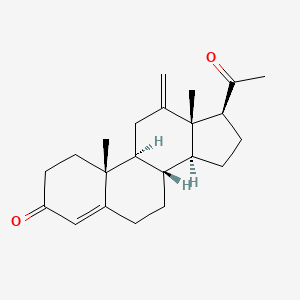

![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
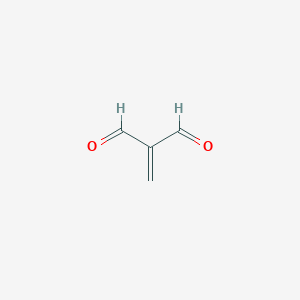


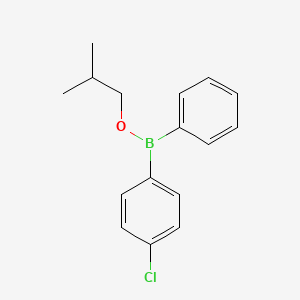
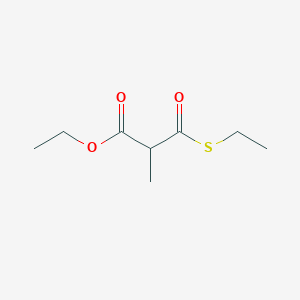
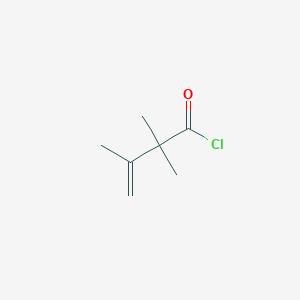
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)

